Bienvenue dans la boutique en ligne BenchChem!

(4E)-4-benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid

Lipophilicity LogP Membrane permeability

(4E)-4-Benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 22320-39-4) is a synthetic tetrahydroacridine derivative belonging to the acridine-9-carboxylic acid structural class. It features a partially saturated tricyclic acridine core with a benzylidene substituent at the 4-position in the E-configuration and a free carboxylic acid group at the 9-position.

Molecular Formula C21H17NO2
Molecular Weight 315.4 g/mol
CAS No. 22320-39-4
Cat. No. B2632386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E)-4-benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid
CAS22320-39-4
Molecular FormulaC21H17NO2
Molecular Weight315.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H17NO2/c23-21(24)19-16-10-4-5-12-18(16)22-20-15(9-6-11-17(19)20)13-14-7-2-1-3-8-14/h1-5,7-8,10,12-13H,6,9,11H2,(H,23,24)/b15-13+
InChIKeyDNYHUHLGVWFVQQ-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CAS 22320-39-4): Chemical Identity and Procurement Baseline


(4E)-4-Benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid (CAS 22320-39-4) is a synthetic tetrahydroacridine derivative belonging to the acridine-9-carboxylic acid structural class. It features a partially saturated tricyclic acridine core with a benzylidene substituent at the 4-position in the E-configuration and a free carboxylic acid group at the 9-position [1]. The compound has a molecular formula of C21H17NO2 and a molecular weight of 315.37 g/mol [2]. It is supplied as a research-grade chemical with a typical purity specification of 95% and is available from multiple global vendors including Enamine (EN300-00846), AKSci (4522CN), ChemScene, and Leyan . The compound is intended exclusively for research and further manufacturing use, not for direct human therapeutic application .

Why 4-Benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Although multiple tetrahydroacridine-9-carboxylic acid derivatives share the same core scaffold, critical physicochemical properties diverge sharply across even small structural modifications. The 4-benzylidene substituent on the target compound (CAS 22320-39-4) drives a LogP increase of approximately 1.6–2.3 log units relative to the unsubstituted parent 1,2,3,4-tetrahydroacridine-9-carboxylic acid (THA, CAS 38186-54-8), equating to a 40- to 200-fold higher octanol-water partition coefficient [1][2]. This shift in lipophilicity fundamentally alters membrane permeability, plasma protein binding, and nonspecific tissue distribution profiles relative to the parent scaffold. Furthermore, the 9-carboxylic acid (pKa ~3.59) confers a predominantly anionic character at physiological pH, in direct contrast to the cationic nature of the clinically used 9-amino analog tacrine (pKa ~9.85) [1][3]. These differences mean that results obtained with one tetrahydroacridine derivative cannot be extrapolated to another; each substitution pattern generates a distinct pharmacological and pharmacokinetic entity. The quantitative evidence below demonstrates precisely where the 4-benzylidene unsubstituted variant occupies a unique property space that is not accessible through other in-class compounds.

Quantitative Differentiation Evidence for 4-Benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CAS 22320-39-4) vs. Closest Analogs


Lipophilicity Comparison: Target Compound Exhibits 1.6–2.3 Log Unit Higher LogP than Parent Tetrahydroacridine-9-carboxylic Acid Scaffold

The target compound demonstrates substantially elevated lipophilicity compared to the unsubstituted parent scaffold. The computed LogP of 5.17 (Chembase) and XLogP3 of 4.5 (PubChem) for the 4-benzylidene derivative exceed the XLogP3 of 2.9 reported for 1,2,3,4-tetrahydroacridine-9-carboxylic acid (THA, CAS 38186-54-8) [1][2]. This difference of 1.6–2.3 log units corresponds to an approximately 40- to 200-fold higher partition coefficient into octanol, indicating markedly enhanced membrane permeation potential. The 2-methyl analog (4-benzylidene-2-methyl derivative, Chembase ID 230735) shows an intermediate LogP of 5.46, comparable to the target but with added steric bulk at the 2-position [3].

Lipophilicity LogP Membrane permeability Drug-likeness

Ionization State Differentiation: Carboxylic Acid Target Compound is Anionic at Physiological pH Unlike the Cationic Clinical Analog Tacrine

The target compound bears a carboxylic acid at the 9-position with a computed acid pKa of approximately 3.59, meaning it exists as >99.9% carboxylate anion at pH 7.4 [1]. In contrast, the clinical tetrahydroacridine drug tacrine (9-amino-1,2,3,4-tetrahydroacridine, Cognex®) possesses a basic amino group with a pKa of approximately 9.85 and is >99.9% protonated (cationic) at physiological pH [2]. These opposing ionization states produce fundamentally different solubility profiles, protein-binding characteristics, and electrostatic interactions with biological membranes and target binding sites. The 2-methyl-4-benzylidene analog has a nearly identical pKa of 3.59, confirming that the 2-methyl substitution does not alter the acid-base character of the 9-carboxylic acid [3].

Ionization state pKa Drug formulation Blood-brain barrier

Topological Polar Surface Area Conservation: Benzylidene Substitution Increases Lipophilicity Without Altering TPSA Relative to Parent Scaffold

Despite the addition of a bulky benzylidene group at the 4-position, the target compound maintains a Topological Polar Surface Area (TPSA) of 50.2 Ų, identical to the parent 1,2,3,4-tetrahydroacridine-9-carboxylic acid (THA, TPSA 50.2 Ų) [1][2]. The 2-methyl-4-benzylidene analog also shows a TPSA of 50.19 Ų, confirming that the 4-benzylidene substitution adds lipophilicity (ΔLogP ~+2) without expanding polar surface area [3]. This property profile—elevated LogP combined with a low, constant TPSA—places the compound in a region of physicochemical space (TPSA <60 Ų, LogP >4) that is historically associated with favorable blood-brain barrier penetration, while the constant TPSA across the series indicates that the carboxylic acid and pyridine-like nitrogen remain the sole significant hydrogen-bonding motifs regardless of 4-position substitution.

Topological polar surface area Blood-brain barrier penetration Oral bioavailability Molecular design

Class-Level Scaffold Validation: Tetrahydroacridine-9-carboxylic Acid Derivatives as Novel Antibiotics Against Multidrug-Resistant Gram-Positive Pathogens

A 2024 study by Lu et al. (Eur J Med Chem, 2025) validated the tetrahydroacridine-9-carboxylic acid scaffold as a novel antibiotic class targeting type I signal peptidase (SPase I) with a dual mechanism involving membrane disruption [1]. The optimized lead compound C09—derived from this scaffold—exhibited excellent in vitro antimicrobial activity against MRSA and other multidrug-resistant Gram-positive pathogens, with favorable SPase I binding affinity, biofilm eradication capacity, good liver microsome metabolic stability, acceptable hemolytic activity and mammalian cytotoxicity, and significant in vivo efficacy in a murine MRSA skin infection model [1]. The target compound (CAS 22320-39-4), possessing the identical tetrahydroacridine-9-carboxylic acid core with a 4-benzylidene substituent, represents a distinct chemical starting point within this therapeutically validated structural class. The 4-benzylidene group provides a vector for modulating SPase I affinity and antibacterial potency that differs from the substitution patterns explored in the published SAR series.

Antibiotic resistance MRSA Type I signal peptidase Gram-positive bacteria Tetrahydroacridine

(4E) Stereochemical Configuration: Defined Exocyclic Double Bond Geometry Differentiates from (4Z) Isomer and Impacts Molecular Shape

The target compound is specified as the (4E) isomer, with the phenyl ring oriented away from the tetrahydro ring system across the exocyclic double bond [1]. The (4Z) isomer (CAS registry also associated with 22320-39-4 in some databases) would position the phenyl ring in closer proximity to the saturated ring, potentially altering molecular shape, π-stacking interactions, and target binding geometry [2]. While direct comparative biological data for the pure E vs. Z isomers of this specific compound are not publicly available, the defined stereochemistry is critical for procurement: the commercial product is typically supplied as the (4E) or mixed E/Z material with a purity specification of 95% . Researchers requiring stereochemically pure material must verify the isomer ratio with the vendor, as the CAS number may encompass both geometric isomers in certain supplier catalogs.

Stereochemistry E/Z isomerism Molecular conformation Structure-activity relationship

Supply Chain and Purity Benchmarking: Multi-Vendor Availability at Standardized 95% Purity with Room Temperature Storage

The target compound is commercially available from at least six independent suppliers with a standardized minimum purity specification of 95% [1]. Vendors include Enamine (EN300-00846), AKSci (4522CN), ChemScene (CS-0066719 analog class), Leyan (1289067), A2B Chem (AF32760), and CymitQuimica (3D-XAA32039) [1]. The compound is supplied as a solid at room temperature, requiring no cold-chain logistics, which reduces procurement complexity relative to thermally sensitive acridine derivatives . In contrast, the more extensively studied analog 4-benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is available from fewer suppliers, and the 4-(4-substituted) benzylidene variants (e.g., 4-chloro, 4-methoxy, 4-dimethylamino) often carry longer synthesis lead times and higher minimum order quantities [1]. The unsubstituted 4-benzylidene variant thus offers a favorable combination of commercial accessibility and structural simplicity for initial SAR exploration.

Chemical procurement Purity specification Vendor comparison Supply chain

Recommended Research and Industrial Application Scenarios for 4-Benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CAS 22320-39-4)


Antibacterial Hit-to-Lead Optimization Targeting Multidrug-Resistant Gram-Positive Pathogens

The tetrahydroacridine-9-carboxylic acid scaffold has been validated as a novel antibiotic pharmacophore with activity against MRSA and other Gram-positive pathogens via dual SPase I inhibition and membrane disruption [1]. The target compound (CAS 22320-39-4), with its unsubstituted 4-benzylidene group, serves as an ideal chemical starting point for systematic SAR exploration around the 4-position exocyclic olefin. The elevated LogP (5.17) relative to the parent THA scaffold may enhance bacterial membrane penetration, while the conserved TPSA (50.2 Ų) maintains aqueous solubility characteristics consistent with the validated scaffold [2][3]. Procurement of this compound enables medicinal chemistry teams to probe the effect of 4-benzylidene substitution on antibacterial potency without the confounding influence of additional substituents present in analogs such as the 2-methyl or 4-chlorobenzylidene variants.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The combination of low TPSA (50.2 Ų) and elevated LogP (4.5–5.17) positions this compound within the favorable property space for passive blood-brain barrier permeation (typically TPSA <90 Ų and LogP 1–5) [1][2]. Unlike the cationic clinical agent tacrine (pKa ~9.85), the target compound is anionic at physiological pH (pKa 3.59), which may reduce off-target interactions with peripheral cholinergic systems while enabling engagement of CNS targets that favor negatively charged ligands [3]. The room temperature storage stability and multi-vendor availability further facilitate its use in CNS-focused high-throughput screening campaigns where rapid resupply and consistent quality are essential.

Structure-Activity Relationship (SAR) Studies on the Acridine-9-carboxylic Acid Pharmacophore

The target compound occupies a distinct position in the tetrahydroacridine-9-carboxylic acid chemical space: it combines the parent scaffold's 9-COOH functionality with a 4-benzylidene group in the defined (4E) configuration, but lacks additional substituents at the 2-position or on the phenyl ring [1]. This structural simplicity makes it the cleanest comparator for dissecting the contribution of the 4-benzylidene moiety to biological activity when benchmarking against (a) the unsubstituted THA parent (CAS 38186-54-8), (b) the 2-methyl-4-benzylidene analog, and (c) 4-(4-substituted benzylidene) derivatives [2]. Systematic procurement of this compound alongside its closest analogs enables rigorous multiparameter SAR analysis with minimized confounding variables.

Chemical Biology Probe Development Leveraging Acridine DNA Intercalation Properties

Acridine and tetrahydroacridine derivatives are well-established DNA intercalators with applications as fluorescent probes, antitumor agents, and tools for studying nucleic acid structure [1]. The extended conjugated system formed by the 4-benzylidene exocyclic double bond and the acridine chromophore may alter the UV-visible absorption and fluorescence emission properties relative to the parent THA scaffold [2]. The free 9-carboxylic acid provides a convenient synthetic handle for further derivatization (e.g., amide coupling, esterification) to append targeting moieties, fluorophores, or biotin tags. The compound's room temperature stability and 95% purity specification make it suitable for direct use in bioconjugation workflows without additional purification [3].

Quote Request

Request a Quote for (4E)-4-benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.